tert-Butyl 2-aminothiazole-5-carboxylate
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Overview
Description
tert-Butyl 2-aminothiazole-5-carboxylate is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the broader class of 2-aminothiazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 2-aminothiazole-5-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminothiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-aminothiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
tert-Butyl 2-aminothiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of tert-butyl 2-aminothiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate receptor functions by interacting with receptor proteins on cell surfaces .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: The parent compound of tert-butyl 2-aminothiazole-5-carboxylate, known for its broad pharmacological activities.
tert-Butyl 2-aminothiazole-4-carboxylate: A similar compound with a carboxylate group at a different position on the thiazole ring.
Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate: Another derivative with an ethyl group instead of a tert-butyl group
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the tert-butyl group can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C8H12N2O2S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
tert-butyl 2-amino-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C8H12N2O2S/c1-8(2,3)12-6(11)5-4-10-7(9)13-5/h4H,1-3H3,(H2,9,10) |
InChI Key |
ZZPQHXKKVGNQIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(S1)N |
Origin of Product |
United States |
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